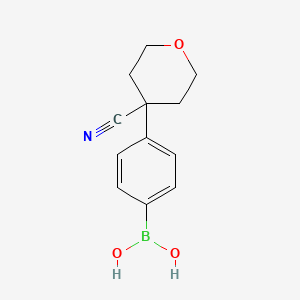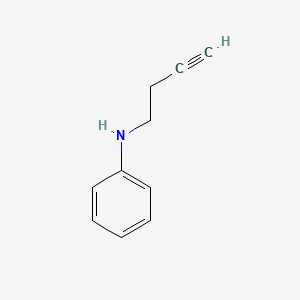
4-Acetyl-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fourth position and a fluorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-fluorobenzaldehyde typically involves the fluorination of 4-acetylbenzaldehyde. One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
化学反応の分析
Types of Reactions: 4-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: 4-Acetyl-2-fluorobenzoic acid.
Reduction: 4-Acetyl-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-Acetyl-2-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Acetyl-2-fluorobenzaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions. The acetyl group can undergo oxidation or reduction, leading to the formation of different functional groups that interact with biological molecules .
類似化合物との比較
4-Fluorobenzaldehyde: Similar structure but lacks the acetyl group.
2-Fluorobenzaldehyde: Fluorine atom is positioned differently on the benzene ring.
4-Acetylbenzaldehyde: Lacks the fluorine atom.
Uniqueness: 4-Acetyl-2-fluorobenzaldehyde is unique due to the presence of both the acetyl and fluorine substituents, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
特性
分子式 |
C9H7FO2 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
4-acetyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
InChIキー |
CQCRXMQZUKJNDJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)

![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)




![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)

